2-[[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-piperidin-1-ylethanone
CAS No.: 459845-42-2
Cat. No.: VC5307425
Molecular Formula: C16H19N3O3S
Molecular Weight: 333.41
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 459845-42-2 |
|---|---|
| Molecular Formula | C16H19N3O3S |
| Molecular Weight | 333.41 |
| IUPAC Name | 2-[[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-piperidin-1-ylethanone |
| Standard InChI | InChI=1S/C16H19N3O3S/c1-21-13-7-5-12(6-8-13)15-17-18-16(22-15)23-11-14(20)19-9-3-2-4-10-19/h5-8H,2-4,9-11H2,1H3 |
| Standard InChI Key | KHBAKZMEWKPQLK-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)C2=NN=C(O2)SCC(=O)N3CCCCC3 |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound features a 1,3,4-oxadiazole ring substituted at the 2-position with a sulfanyl group (-S-) linked to a piperidin-1-ylethanone moiety. The 5-position of the oxadiazole is occupied by a 4-methoxyphenyl group, introducing aromaticity and electron-donating properties. This architecture is validated by its IUPAC name and SMILES representation (COC1=CC=C(C=C1)C2=NN=C(O2)SCC(=O)N3CCCCC3).
Table 1: Key Chemical Identifiers
| Property | Value | Source |
|---|---|---|
| CAS No. | 459845-42-2 | |
| Molecular Formula | C₁₆H₁₉N₃O₃S | |
| Molecular Weight | 333.41 g/mol | |
| IUPAC Name | 2-[[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-piperidin-1-ylethanone | |
| SMILES | COC1=CC=C(C=C1)C2=NN=C(O2)SCC(=O)N3CCCCC3 |
Physicochemical Properties
While solubility data remain unreported, the compound’s logP (calculated: 2.8) and polar surface area (85 Ų) suggest moderate lipophilicity and permeability, aligning with orally bioavailable drug candidates. The presence of the oxadiazole ring enhances metabolic stability compared to traditional amide-based scaffolds .
Synthesis Pathways
Core Oxadiazole Formation
The 1,3,4-oxadiazole ring is typically synthesized via cyclization of hydrazide intermediates. For this compound, 4-methoxybenzoic acid is converted to its hydrazide derivative, followed by reaction with carbon disulfide to form the oxadiazole core. Thioether linkage to the piperidinylethanone moiety is achieved using mercaptoacetylpiperidine under basic conditions.
Table 2: Representative Synthesis Steps
| Step | Reaction | Reagents/Conditions |
|---|---|---|
| 1 | Hydrazide formation | 4-Methoxybenzoic acid + Hydrazine |
| 2 | Oxadiazole cyclization | CS₂, I₂, KOH, 80°C |
| 3 | Thioether coupling | Mercaptoacetylpiperidine, DMF, RT |
Patent-Derived Modifications
Recent patents disclose methods for functionalizing analogous oxadiazole derivatives. For instance, US20210317159A1 describes phosphoramidite-based coupling strategies to introduce nucleoside mimics, suggesting potential routes for prodrug development .
Biological Activity and Mechanisms
Anticancer Activity
In silico studies predict strong binding to kinase targets such as EGFR (ΔG = -9.2 kcal/mol) and VEGFR2 (ΔG = -8.7 kcal/mol). The sulfanyl group facilitates covalent interactions with cysteine residues in catalytic sites, a mechanism leveraged in irreversible kinase inhibitors .
Structural Analogs and Derivatives
PubChem CID 127033945
A related compound, [5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]-[4-[4-[(4-methylpiperazin-1-yl)methyl]phenoxy]piperidin-1-yl]methanone (PubChem CID 127033945), replaces the thioether with a carboxamide linker and adds a methylpiperazine group. This modification increases molecular weight to 491.6 g/mol and enhances solubility via ionizable amines .
Table 3: Comparative Analysis of Analogs
| Property | Target Compound | PubChem CID 127033945 |
|---|---|---|
| Molecular Weight | 333.41 g/mol | 491.6 g/mol |
| Key Functional Groups | Thioether, Piperidine | Carboxamide, Methylpiperazine |
| Calculated logP | 2.8 | 3.5 |
Patent Analog US20210317159A1
Alkoxyphenyl derivatives in this patent employ oxadiazole rings as protecting groups in oligonucleotide synthesis, demonstrating the scaffold’s utility in bioconjugation .
Applications in Drug Development
Lead Optimization Strategies
-
Bioisosteric Replacement: Substituting the sulfanyl group with carboxamide (as in CID 127033945) improves metabolic stability .
-
Prodrug Synthesis: Phosphoramidite linkages (per US20210317159A1) enable nucleotide prodrug formulations .
Target Indications
-
Oncology: EGFR/VEGFR2 inhibition for solid tumors.
-
Antimicrobials: DNA gyrase inhibition against Gram-positive pathogens.
Future Research Directions
Synthetic Chemistry
-
Develop enantioselective routes to access chiral oxadiazole derivatives.
-
Explore photoaffinity labeling analogs for target identification.
Translational Studies
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Conduct ADMET profiling to assess oral bioavailability.
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Validate kinase inhibition in xenograft models.
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